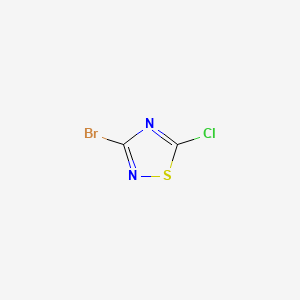
2-Fluoro-4-(trifluoromethyl)benzyl bromide
Descripción general
Descripción
2-Fluoro-4-(trifluoromethyl)benzyl bromide is a chemical compound that is part of a broader class of fluorinated aromatic compounds. These compounds are characterized by the presence of fluorine atoms, which can significantly alter the chemical and physical properties of the molecules. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties and its ability to enhance the stability and reactivity of adjacent functional groups.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine atoms or fluorinated groups into the aromatic ring. For example, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was achieved through a multi-step process starting from m-fluoro-(trifluoromethyl)benzene, involving bromination, Grignard reaction, cyanidation, and amination . Similarly, the synthesis of fluoro-polyimides involved the use of a fluorine-containing aromatic diamine, which was obtained by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is influenced by the presence of fluorine atoms. For instance, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides showed different dihedral angles between the benzene rings, which can be attributed to the influence of the fluorine atoms and the trifluoromethyl group . The trifluoromethyl group can also affect the molecular conformation and packing characteristics in the solid state, as seen in trifluoromethylated benzanilides .
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in a variety of chemical reactions. The presence of fluorine atoms can enhance the electrophilic reactivity, as seen in the synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones through a nucleophilic vinylic substitution reaction of gem-difluoroenamides . Additionally, the zinc-mediated coupling reaction of 2-Bromo-2,3,3,3-tetrafluoropropanoate with chiral imines to produce α-fluoro-α-(trifluoromethyl)-β-amino esters demonstrates the reactivity of fluorinated esters .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into aromatic compounds can lead to improved thermal stability, low moisture absorption, and high hygrothermal stability, as observed in the polyimide films derived from fluorinated aromatic diamines . The weak intermolecular interactions involving organic fluorine, such as C–H⋯F–C and C–F⋯π interactions, play a significant role in the solid-state properties of these compounds . The "fluorous effect" refers to the influence of fluorinated groups on the crystal packing and stability of the molecular structure .
Aplicaciones Científicas De Investigación
It’s important to note that the use of such chemical reagents should be done by trained professionals in a controlled environment, following all safety protocols. “2-Fluoro-4-(trifluoromethyl)benzyl bromide” is a solid at room temperature and has a boiling point of 28-30°C .
-
Synthesis of Benzimidazoles with Antiviral Activities
- Application: This compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . These benzimidazoles have shown antiviral activities .
- Method: The exact method of synthesis would depend on the specific benzimidazole being synthesized. Generally, it involves a reaction between “2-Fluoro-4-(trifluoromethyl)benzyl bromide” and the appropriate substituted benzene or benzimidazole .
- Outcome: The outcome is a series of benzimidazoles that have potential antiviral activities .
-
Synthesis of Inhibitors of Hepatitis C Virus NS5B Polymerase
- Application: “2-Fluoro-4-(trifluoromethyl)benzyl bromide” is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds are potent inhibitors of hepatitis C virus NS5B polymerase , an enzyme essential for the replication of the hepatitis C virus.
- Method: The synthesis involves a reaction between “2-Fluoro-4-(trifluoromethyl)benzyl bromide” and the appropriate diarylmethoxy phenyl compound .
- Outcome: The result is a series of benzimidazoles that can inhibit the hepatitis C virus NS5B polymerase .
It’s important to note that the use of such chemical reagents should be done by trained professionals in a controlled environment, following all safety protocols. “2-Fluoro-4-(trifluoromethyl)benzyl bromide” is a solid at room temperature and has a boiling point of 28-30°C .
Safety And Hazards
Propiedades
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUCRCQNRDHRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372151 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethyl)benzyl bromide | |
CAS RN |
239087-07-1 | |
| Record name | 1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239087-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)









